Lipophilicity Modulation: LogP Comparison of 7-(Difluoromethyl)-1,4-oxazepane versus Parent 1,4-Oxazepane Scaffold
7-(Difluoromethyl)-1,4-oxazepane exhibits calculated logP values ranging from 0.17 to 1.05 depending on the computational method employed, compared to the parent unsubstituted 1,4-oxazepane scaffold which has a predicted logP of approximately -0.5 to 0.1 . The difluoromethyl substitution at the 7-position increases lipophilicity by approximately 0.6–1.5 logP units relative to the unsubstituted core. This modulation places the compound within the optimal lipophilicity range (logP 1–3) for favorable ADME properties, whereas the unsubstituted parent falls below typical drug-like thresholds [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.17 (Fluorochem calculation); logP = 1.05 (Molaid calculation) |
| Comparator Or Baseline | 1,4-Oxazepane (unsubstituted parent): predicted logP = -0.5 to 0.1 |
| Quantified Difference | Δ logP ≈ 0.6–1.5 units increase with difluoromethyl substitution |
| Conditions | Computational prediction methods; free base calculations |
Why This Matters
The increased lipophilicity improves predicted membrane permeability while maintaining aqueous solubility within acceptable ranges, a balance critical for oral bioavailability in drug discovery programs.
- [1] ChemExper Chemical Directory. 7-(Difluoromethyl)-1,4-oxazepane, logP = 0.6. View Source
